

An In-depth Technical Guide to the Physical Properties of Terminal Propargylic Alcohols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *1-Hexyn-3-OL*

Cat. No.: *B089403*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terminal propargylic alcohols are a class of organic compounds characterized by a hydroxyl group attached to a carbon atom adjacent to a terminal alkyne. This unique structural motif imparts a rich and versatile chemical reactivity, making them valuable building blocks in organic synthesis, medicinal chemistry, and materials science. Their utility is underscored by their presence in or as precursors to a variety of biologically active molecules, including natural products and pharmaceuticals. A thorough understanding of their physical properties is paramount for their effective application, from designing reaction conditions to predicting their behavior in biological systems. This guide provides a comprehensive overview of the core physical properties of terminal propargylic alcohols, detailed experimental protocols for their determination, and visualizations of their chemical and biological interactions.

Core Physical Properties

The physical properties of terminal propargylic alcohols are dictated by the interplay of the polar hydroxyl group, the linear and rigid acetylenic unit, and the nature of the substituent at the carbinol center.

Boiling and Melting Points

The boiling and melting points of terminal propargylic alcohols are influenced by their molecular weight and the intermolecular forces they exhibit. The presence of the hydroxyl group allows for hydrogen bonding, which significantly elevates their boiling points compared to alkanes and alkenes of similar molecular weight.[\[1\]](#)[\[2\]](#) As the carbon chain length or the size of the substituent increases, so do the van der Waals forces, leading to higher boiling and melting points.[\[3\]](#)

Table 1: Boiling and Melting Points of Representative Terminal Propargylic Alcohols

Compound Name	Structure	Molecular Weight (g/mol)	Boiling Point (°C)	Melting Point (°C)
Propargyl alcohol (Prop-2-yn-1-ol)	<chem>HC#CCH2OH</chem>	56.06	114-115 [4] [5]	-51 to -48 [4]
But-3-yn-2-ol	<chem>HC#C(O)CH2CH3</chem>	70.09	129-130	-
1-Pentyn-3-ol	<chem>HC#C(O)CH2CH3</chem>	84.12	143-145	-
1-Hexyn-3-ol	<chem>HC#C(O)CH2CH2CH3</chem>	98.14	163-165	-
Phenylpropargyl alcohol (1-Phenylprop-2-yn-1-ol)	<chem>HC#C(O)C6H5</chem>	132.16	120-122 (at 15 mmHg)	25-27
1-Ethynylcyclohexanol		124.18	85-87 (at 12 mmHg)	30-32

Note: Data compiled from various sources. Boiling points are at atmospheric pressure unless otherwise noted.

Solubility

The solubility of terminal propargylic alcohols is a reflection of their dual nature. The polar hydroxyl group can form hydrogen bonds with polar solvents like water and alcohols, rendering the smaller members of the series miscible with water.^{[4][6]} However, as the nonpolar hydrocarbon portion of the molecule increases in size, the solubility in water decreases.^[7] Conversely, their solubility in nonpolar organic solvents increases with the size of the hydrocarbon chain.

Table 2: Solubility of Terminal Propargylic Alcohols

Compound	Water	Ethanol	Diethyl Ether	Hexane
Propargyl alcohol	Miscible ^[4]	Miscible	Miscible	Sparingly soluble
But-3-yn-2-ol	Soluble	Miscible	Miscible	Soluble
1-Hexyn-3-ol	Slightly soluble	Miscible	Miscible	Soluble
Phenylpropargyl alcohol	Sparingly soluble	Soluble	Soluble	Soluble

Acidity (pKa)

The hydrogen atom of the terminal alkyne in propargylic alcohols is weakly acidic due to the sp hybridization of the carbon atom, which has a higher s-character compared to sp^2 and sp^3 hybridized carbons. The hydroxyl proton is also acidic, comparable to other alcohols. The pKa of the acetylenic proton is typically around 25, while the pKa of the hydroxyl proton is in the range of 16-18.^{[8][9]} However, the pKa of the hydroxyl group in propargyl alcohol itself is reported to be around 13.6 to 15, making it more acidic than a typical saturated alcohol like n-propyl alcohol ($pKa \approx 16.1$).^{[4][10][11]} This increased acidity is attributed to the electron-withdrawing effect of the adjacent alkyne group.

Table 3: pKa Values of Terminal Propargylic Alcohols

Compound	pKa (OH)	pKa (C≡C-H)
Propargyl alcohol	~13.6 - 15[4][10][11]	~25[9]
Substituted Propargylic Alcohols	Varies with substituent	~25

Spectroscopic Properties

The structural features of terminal propargylic alcohols give rise to characteristic signals in various spectroscopic analyses.

Infrared (IR) Spectroscopy:

- O-H stretch: A strong, broad absorption in the region of 3200-3600 cm^{-1} due to hydrogen bonding.[1]
- C≡C-H stretch: A sharp, medium-intensity absorption at approximately 3300 cm^{-1} .
- C≡C stretch: A weak to medium, sharp absorption around 2100-2260 cm^{-1} .
- C-O stretch: A strong absorption in the 1000-1260 cm^{-1} region.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR:
 - Acetylenic proton (H-C≡C): A singlet or a narrow triplet (due to long-range coupling) typically appears around δ 2.0-3.0 ppm.
 - Carbinol proton (R-CH(OH)-): The chemical shift varies depending on the substituent but is generally found in the δ 3.5-5.0 ppm range.
 - Hydroxyl proton (-OH): A broad singlet whose chemical shift is highly variable (δ 1.0-5.0 ppm) and depends on concentration, solvent, and temperature.
- ^{13}C NMR:

- Alkynyl carbons (-C≡C-): These carbons resonate in the range of δ 65-90 ppm.
- Carbinol carbon (-CH(OH)-): This carbon appears in the δ 50-80 ppm region.

Experimental Protocols

Accurate determination of physical properties is crucial for the characterization of novel terminal propargylic alcohols.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.

- Apparatus: A distillation apparatus or a Thiele tube setup.[13]
- Procedure (Distillation Method):
 - Place a small volume (e.g., 5 mL) of the terminal propargylic alcohol in a round-bottom flask with a boiling chip.
 - Assemble a simple distillation apparatus.
 - Heat the flask gently.
 - Record the temperature at which a steady stream of distillate is collected. This temperature is the boiling point.[14]
- Procedure (Thiele Tube Method):
 - Seal one end of a capillary tube.
 - Attach a small test tube containing a few drops of the sample to a thermometer.
 - Invert the sealed capillary tube into the sample.
 - Heat the arm of the Thiele tube containing mineral oil.
 - Observe the stream of bubbles emerging from the capillary tube.

- The boiling point is the temperature at which the last bubble emerges and the liquid begins to enter the capillary tube upon cooling.[13]

Determination of Melting Point

The melting point is the temperature at which a solid becomes a liquid. For crystalline solids, it is a sharp, well-defined temperature.

- Apparatus: A melting point apparatus (e.g., Mel-Temp) and capillary tubes.[15]
- Procedure:
 - Finely powder the solid sample of the terminal propargylic alcohol.
 - Pack a small amount of the sample into a capillary tube.
 - Place the capillary tube in the heating block of the melting point apparatus.
 - Heat the block slowly (1-2 °C per minute) near the expected melting point.
 - Record the temperature range from the first appearance of liquid to the complete melting of the solid.[15]

Determination of Solubility

Solubility is determined by observing the miscibility of a compound in a given solvent.

- Apparatus: Test tubes, vortex mixer.
- Procedure:
 - Add approximately 10-20 mg of the terminal propargylic alcohol to a test tube.
 - Add 1 mL of the solvent (e.g., water, ethanol, hexane) to the test tube.
 - Vigorously shake or vortex the mixture for 1-2 minutes.
 - Observe if the solid dissolves completely or if two liquid phases are present.

- Classify the solubility as soluble, partially soluble, or insoluble.[16]

Spectroscopic Analysis

- IR Spectroscopy:

- A thin film of the liquid sample is placed between two salt (NaCl or KBr) plates.
- For solid samples, a KBr pellet is prepared by grinding the sample with KBr and pressing it into a disk.
- The spectrum is recorded using an FTIR spectrometer.

- NMR Spectroscopy:

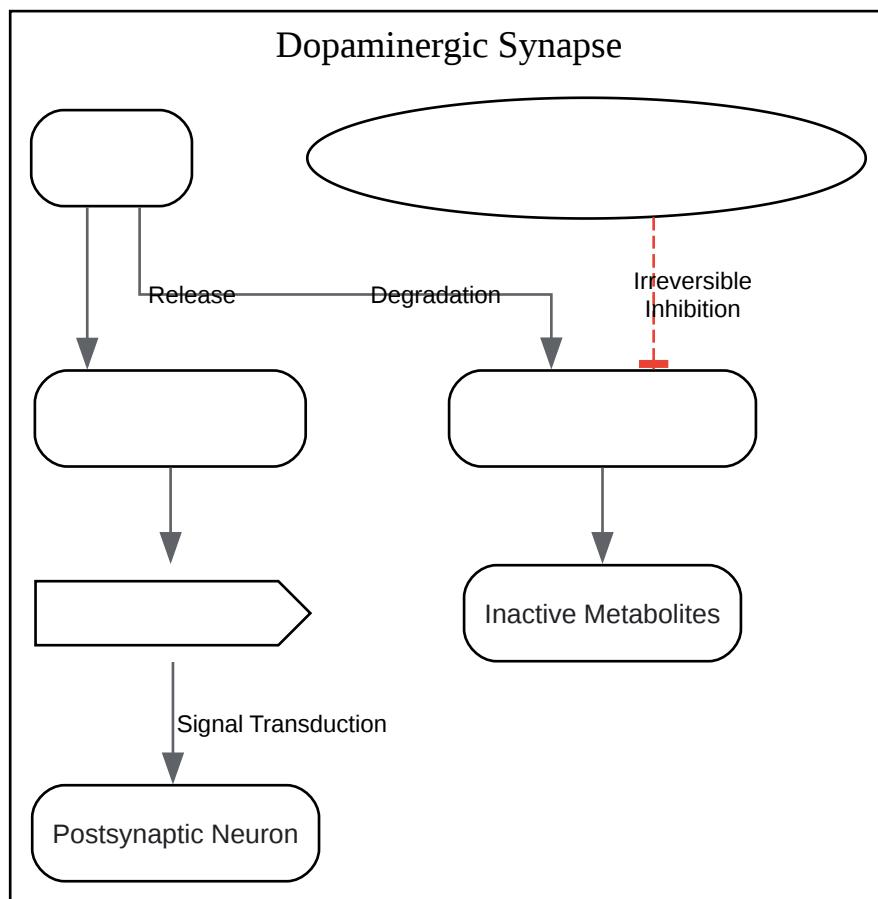
- Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube.
- Acquire the ^1H and ^{13}C NMR spectra on an NMR spectrometer. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Signaling Pathways and Reaction Mechanisms

Terminal propargylic alcohols are involved in various chemical transformations and can interact with biological systems.

Meyer-Schuster Rearrangement

A characteristic reaction of secondary and tertiary propargylic alcohols is the acid-catalyzed Meyer-Schuster rearrangement to form α,β -unsaturated aldehydes or ketones.[16][17][18]



[Click to download full resolution via product page](#)

Caption: The acid-catalyzed Meyer-Schuster rearrangement of a terminal propargylic alcohol.

Mechanism of Action of Pargyline: A Propargylic Amine Derivative

Pargyline, a drug derived from a propargylic amine, is an irreversible inhibitor of monoamine oxidase B (MAO-B).^{[6][19]} MAO-B is an enzyme responsible for the degradation of neurotransmitters like dopamine. By inhibiting MAO-B, pargyline increases the levels of dopamine in the brain, which is beneficial in the treatment of Parkinson's disease.

[Click to download full resolution via product page](#)

Caption: Inhibition of MAO-B by pargyline increases synaptic dopamine levels.

Conclusion

Terminal propargylic alcohols are a fascinating and highly useful class of molecules. Their physical properties, governed by the unique combination of a hydroxyl group and a terminal alkyne, dictate their behavior in chemical and biological environments. This guide has provided a detailed overview of their key physical characteristics, standardized protocols for their measurement, and insights into their reactivity and biological significance. For researchers and professionals in drug development, a firm grasp of these fundamental properties is essential for the rational design and successful application of novel propargylic alcohol-based compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Propargyl alcohol - Wikipedia [en.wikipedia.org]
- 3. Propargyl alcohol CAS#: 107-19-7 [m.chemicalbook.com]
- 4. Pargyline | C11H13N | CID 4688 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. condor.depaul.edu [condor.depaul.edu]
- 6. chem.indiana.edu [chem.indiana.edu]
- 7. rawsource.com [rawsource.com]
- 8. Propargyl alcohol [webbook.nist.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Pargyline | Monoamine Oxidase | MAO | TargetMol [targetmol.com]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
- 13. Meyer–Schuster rearrangement - Wikipedia [en.wikipedia.org]
- 14. The Meyer–Schuster rearrangement for the synthesis of α,β -unsaturated carbonyl compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. Meyer-Schuster Rearrangement [drugfuture.com]
- 16. Pargyline - Wikipedia [en.wikipedia.org]
- 17. MAO-B inhibitors (rasagiline, selegiline, safinamide) | Parkinson's UK [parkinsons.org.uk]
- 18. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 19. MAO-B Inhibitors | Parkinson's Foundation [parkinson.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Properties of Terminal Propargylic Alcohols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b089403#physical-properties-of-terminal-propargylic-alcohols]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com